molecular formula C20H19ClN2O2 B3488413 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Cat. No.: B3488413
M. Wt: 354.8 g/mol
InChI Key: ULKPZFUXXZNSMO-UHFFFAOYSA-N
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Description

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a complex organic compound that features a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the 4-Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the tetrahydroisoquinoline core is reacted with a 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Oxoethoxy Linkage: This can be achieved through an etherification reaction, where the 4-chlorophenyl group is reacted with an appropriate oxoethoxy compound under basic conditions.

    Introduction of the Carbonitrile Group: This step typically involves a nucleophilic substitution reaction, where a suitable nitrile source is introduced to the molecule.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Scientific Research Applications

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials, due to its unique structural features.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.

Mechanism of Action

The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:

    3-[2-(4-Methylphenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: This compound has a methyl group instead of a chlorine atom, which may affect its reactivity and biological activity.

    3-[2-(4-Fluorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: The presence of a fluorine atom can influence the compound’s electronic properties and its interactions with biological targets.

    3-[2-(4-Bromophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile: The bromine atom may enhance the compound’s reactivity in certain substitution reactions.

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c1-2-18-16-6-4-3-5-15(16)17(11-22)20(23-18)25-12-19(24)13-7-9-14(21)10-8-13/h7-10H,2-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKPZFUXXZNSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 4
3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 5
3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Reactant of Route 6
3-[2-(4-Chlorophenyl)-2-oxoethoxy]-1-ethyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

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